molecular formula C16H28O9 B14653000 3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione CAS No. 52408-85-2

3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione

Cat. No.: B14653000
CAS No.: 52408-85-2
M. Wt: 364.39 g/mol
InChI Key: SCLQIAVTJQFRPV-UHFFFAOYSA-N
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Description

3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione is a complex organic compound with the molecular formula C16H28O9. . This compound is characterized by its multiple hydroxypropoxy groups and a furan-2,5-dione moiety, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione typically involves the reaction of glycerol with maleic anhydride in the presence of a catalyst. The reaction proceeds through the formation of intermediate esters, which are subsequently hydrolyzed to yield the final product . The reaction conditions often include elevated temperatures and controlled pH to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced catalysts and purification techniques ensures high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydrofuran derivatives.

    Substitution: Ethers, esters.

Scientific Research Applications

3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione involves its interaction with various molecular targets and pathways. The hydroxypropoxy groups can form hydrogen bonds with biological molecules, enhancing solubility and bioavailability. The furan-2,5-dione moiety can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione is unique due to its combination of hydroxypropoxy groups and a furan-2,5-dione moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various applications .

Properties

CAS No.

52408-85-2

Molecular Formula

C16H28O9

Molecular Weight

364.39 g/mol

IUPAC Name

3-[2,3-bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione

InChI

InChI=1S/C12H26O6.C4H2O3/c13-4-1-7-16-10-12(18-9-3-6-15)11-17-8-2-5-14;5-3-1-2-4(6)7-3/h12-15H,1-11H2;1-2H

InChI Key

SCLQIAVTJQFRPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC1=O.C(CO)COCC(COCCCO)OCCCO

Related CAS

52408-85-2

Origin of Product

United States

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